N-(1-(1H-Benzo[d]imidazol-2-yl)-2-phenylvinyl)benzamide
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Overview
Description
N-(1-(1H-Benzo[d]imidazol-2-yl)-2-phenylvinyl)benzamide is a complex organic compound that features a benzimidazole core Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1H-Benzo[d]imidazol-2-yl)-2-phenylvinyl)benzamide typically involves the condensation of benzimidazole derivatives with benzoyl chloride under specific conditions. One common method includes:
Starting Materials: Benzimidazole, benzoyl chloride, and a suitable base such as triethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Procedure: Benzimidazole is first dissolved in the solvent, followed by the addition of the base. Benzoyl chloride is then added dropwise to the mixture, and the reaction is allowed to proceed for several hours.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-(1H-Benzo[d]imidazol-2-yl)-2-phenylvinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzimidazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.
Scientific Research Applications
N-(1-(1H-Benzo[d]imidazol-2-yl)-2-phenylvinyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as optoelectronic materials.
Mechanism of Action
The mechanism of action of N-(1-(1H-Benzo[d]imidazol-2-yl)-2-phenylvinyl)benzamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-Benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines
- 1-Substituted-2-(5-substituted-1-phenyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole
- 4-(1-Chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine
Uniqueness
N-(1-(1H-Benzo[d]imidazol-2-yl)-2-phenylvinyl)benzamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity
Properties
IUPAC Name |
N-[(E)-1-(1H-benzimidazol-2-yl)-2-phenylethenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c26-22(17-11-5-2-6-12-17)25-20(15-16-9-3-1-4-10-16)21-23-18-13-7-8-14-19(18)24-21/h1-15H,(H,23,24)(H,25,26)/b20-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRYWBLMSLZKNJ-HMMYKYKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C2=NC3=CC=CC=C3N2)/NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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